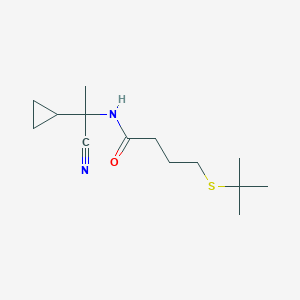
4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide, also known as BCTCB, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. BCTCB is a small molecule inhibitor that has been developed to target specific enzymes and proteins in biological systems.
作用机制
4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide exerts its inhibitory effects by binding to specific enzymes and proteins, thereby blocking their activity. The precise mechanism of action of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide varies depending on the target enzyme or protein. For example, 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide inhibits FASN by binding to the active site of the enzyme and blocking the condensation of malonyl-CoA and acetyl-CoA. Similarly, 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide inhibits MAGL by binding to the active site of the enzyme and blocking the hydrolysis of monoacylglycerols.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide vary depending on the target enzyme or protein. Inhibition of FASN by 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. Inhibition of MAGL by 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been shown to increase the levels of endocannabinoids, which have neuroprotective effects. Inhibition of PfFAS-II by 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been shown to inhibit the growth of the malaria parasite.
实验室实验的优点和局限性
One of the advantages of using 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide in lab experiments is its specificity for target enzymes and proteins. 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been designed to target specific enzymes and proteins, which reduces the risk of off-target effects. Another advantage of using 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide is its small molecular size, which allows it to penetrate cell membranes and reach intracellular targets. However, one limitation of using 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide is its potential toxicity. Like all chemical compounds, 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has the potential to cause toxicity in cells and organisms, which must be carefully evaluated in lab experiments.
未来方向
There are several future directions for research on 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide. One direction is to investigate the potential applications of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide in other fields of scientific research, such as metabolic disorders and cardiovascular diseases. Another direction is to optimize the synthesis method of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide to improve its yield and purity. Additionally, future research could focus on the development of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Finally, research could investigate the potential synergistic effects of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide with other compounds, such as chemotherapy drugs or other small molecule inhibitors.
合成方法
The synthesis of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide involves the reaction of tert-butyl thiol with 1-cyano-1-cyclopropane carboxylic acid, followed by the reaction of the resulting product with 4-bromobutanoyl chloride. The final product is obtained after purification through column chromatography. This method has been optimized to yield high purity and high yield of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide.
科学研究应用
4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been shown to have potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been found to inhibit the activity of the enzyme Fatty Acid Synthase (FASN), which is overexpressed in many types of cancer cells. Inhibition of FASN has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. In neurodegenerative diseases, 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been found to inhibit the activity of the enzyme Monoacylglycerol Lipase (MAGL), which is involved in the degradation of endocannabinoids. Inhibition of MAGL has been shown to increase the levels of endocannabinoids, which have neuroprotective effects. In infectious diseases, 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been found to inhibit the activity of the enzyme Plasmodium falciparum Fatty Acid Synthase (PfFAS-II), which is essential for the survival of the malaria parasite.
属性
IUPAC Name |
4-tert-butylsulfanyl-N-(1-cyano-1-cyclopropylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c1-13(2,3)18-9-5-6-12(17)16-14(4,10-15)11-7-8-11/h11H,5-9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOLYIFRSOQCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCCC(=O)NC(C)(C#N)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

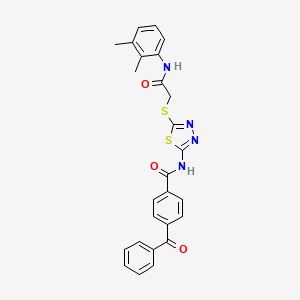
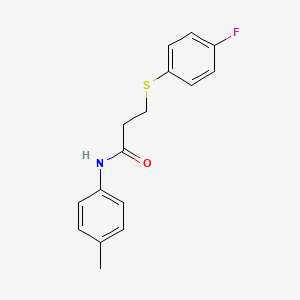
![(E)-methyl 2-((4-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2626092.png)
![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B2626093.png)
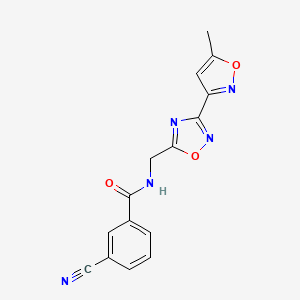

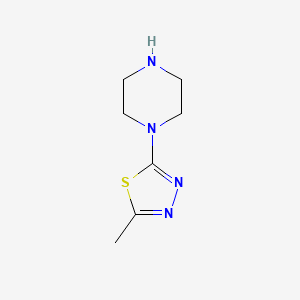
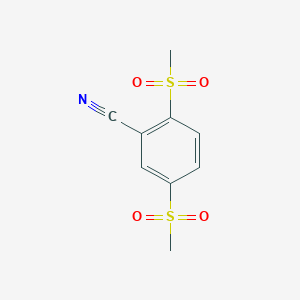
![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2626102.png)
![N-(4-chlorophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2626103.png)



![(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2626112.png)